Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester

描述

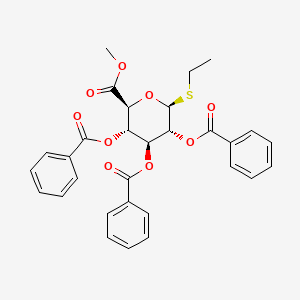

Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester is a complex organic compound with the molecular formula C30H28O9S This compound is notable for its intricate structure, which includes multiple benzoyl groups and a thioglucopyranosiduronic acid core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester typically involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranosiduronic acid. This is followed by the introduction of benzoyl groups through esterification reactions. The thioglucopyranosiduronic acid is then methylated to form the final ester compound. Common reagents used in these reactions include benzoyl chloride, methanol, and sulfur-containing compounds under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

化学反应分析

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry where a glycosyl donor reacts with a glycosyl acceptor to form glycosidic bonds. Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester can act as a glycosyl donor due to the presence of its anomeric carbon, which is reactive toward nucleophiles.

- Mechanism : The reaction typically involves the activation of the anomeric carbon through methods such as using bismuth(III) triflate as a catalyst, which enhances the electrophilicity of the glycosyl donor. This allows for efficient coupling with various acceptors, yielding disaccharides or larger oligosaccharides.

- Research Findings : Studies have shown that using solvents like nitromethane can significantly improve reaction yields and rates in glycosylation reactions involving this compound. For instance, disaccharides were obtained in yields exceeding 90% under optimized conditions .

Hydrolysis Reactions

This compound can undergo hydrolysis to regenerate the corresponding thioglucopyranosiduronic acid and methanol.

- Mechanism : The hydrolysis process can be catalyzed by either acid or base. In acidic conditions, the ester bond is cleaved by water in a nucleophilic acyl substitution mechanism, leading to the formation of carboxylic acids and alcohols .

Transesterification Reactions

Transesterification can also be performed on this compound to produce other esters.

科学研究应用

Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used to investigate biochemical pathways and enzyme interactions.

Medicine: Research into potential therapeutic applications, such as drug delivery systems and prodrugs, is ongoing.

Industry: It is utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzoyl groups and thioglucopyranosiduronic acid core allow it to bind to these targets, modulating their activity and influencing biochemical pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full range of effects .

相似化合物的比较

Similar Compounds

Ethyl 2,3,4-tri-O-benzoyl-beta-D-glucopyranosiduronic acid methyl ester: Similar structure but lacks the sulfur atom.

Methyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid ethyl ester: Similar structure but with different ester groups.

Uniqueness

Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester is unique due to the presence of both benzoyl groups and a thioglucopyranosiduronic acid core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific research applications.

生物活性

Ethyl 2,3,4-tri-O-benzoyl-β-D-thioglucopyranosiduronic acid methyl ester (CAS No. 302965-09-9) is a complex organic compound with potential biological activities that have garnered interest in various fields of research, particularly in organic synthesis and biochemical applications. This article explores its biological activity, synthesizing findings from diverse sources.

- Molecular Formula : C30H28O9S

- Molecular Weight : 564.6 g/mol

- Synonyms : Ethyl 1-Thio-β-D-glucopyranosiduronic Acid Methyl Ester Tribenzoate, β-D-Glucopyranosiduronic acid, ethyl 1-thio-, methyl ester, tribenzoate (9CI)

Biological Activity Overview

Ethyl 2,3,4-tri-O-benzoyl-β-D-thioglucopyranosiduronic acid methyl ester has been investigated for its biological properties, particularly in the context of its potential as a biochemical tool in proteomics and organic synthesis. The following sections detail its significant biological activities.

Antioxidant Activity

Research indicates that compounds similar to thioglycosides exhibit antioxidant properties. These properties are critical in preventing oxidative stress-related cellular damage. Studies have shown that thioglycosides can scavenge free radicals effectively, suggesting that ethyl 2,3,4-tri-O-benzoyl-β-D-thioglucopyranosiduronic acid methyl ester may possess similar capabilities.

Enzyme Inhibition

Thioglycosides are known to interact with various enzymes. Preliminary studies suggest that ethyl 2,3,4-tri-O-benzoyl-β-D-thioglucopyranosiduronic acid methyl ester may inhibit specific glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition could have implications for therapeutic applications in conditions such as diabetes and obesity.

Case Studies and Research Findings

- Synthesis and Characterization :

- Biological Testing :

- Potential Therapeutic Applications :

Data Table: Summary of Biological Activities

属性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O9S/c1-3-40-30-25(38-28(33)21-17-11-6-12-18-21)23(37-27(32)20-15-9-5-10-16-20)22(24(39-30)29(34)35-2)36-26(31)19-13-7-4-8-14-19/h4-18,22-25,30H,3H2,1-2H3/t22-,23-,24-,25+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKVBXANIMEERD-OPXFDBJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747721 | |

| Record name | Ethyl methyl 2,3,4-tri-O-benzoyl-1-thio-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302965-09-9 | |

| Record name | Ethyl methyl 2,3,4-tri-O-benzoyl-1-thio-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。